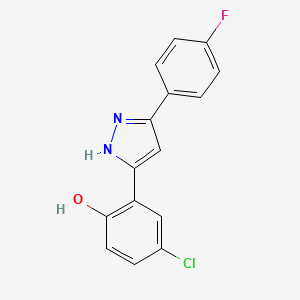

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMJCIBGUOPXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromone Intermediate Synthesis

The synthesis begins with preparing the chromone intermediate 7-chloro-6-methyl-2-(4-fluorophenyl)-4H-chromen-4-one , a critical precursor. This step follows methodologies adapted from fluorophenyl-substituted chromone syntheses.

Procedure :

-

Esterification : React 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone with 4-fluorobenzoic acid in the presence of phosphorus oxychloride (POCl₃) and pyridine. This forms 2-acetyl-5-chloro-4-methylphenyl 4-fluorobenzoate (analogous to compound CA in).

-

Diketone Formation : Treat the ester with potassium hydroxide in pyridine under reflux to yield 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(4-fluorophenyl)propane-1,3-dione (similar to CB in).

-

Cyclization : React the diketone with hydrochloric acid in ethanol to form the chromone 7-chloro-6-methyl-2-(4-fluorophenyl)-4H-chromen-4-one (analogous to CH in).

Key Reaction Conditions :

Pyrazole Ring Formation via Cyclocondensation

The chromone intermediate undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring. This method mirrors protocols for analogous pyrazole derivatives.

Procedure :

-

Reaction Setup : Reflux 7-chloro-6-methyl-2-(4-fluorophenyl)-4H-chromen-4-one with hydrazine hydrate in ethanol for 6–10 hours.

-

Workup : Cool the mixture, precipitate the product with ice-cold water, and recrystallize from ethanol to obtain This compound .

Optimization Insights :

-

Prolonged reflux (≥6 hours) ensures complete conversion, as shorter durations (3 hours) may leave unreacted chromone.

-

Ethanol as a solvent balances reactivity and solubility, avoiding side reactions.

Analytical Characterization

Spectroscopic Data

Comparative analysis with structurally similar compounds () provides expected spectral signatures:

FTIR (KBr, cm⁻¹) :

-

3385 (O–H stretch), 1631 (C=C aromatic), 1155 (C–F stretch), 752 (C–Cl stretch).

-

Absence of carbonyl peaks (∼1641 cm⁻¹) confirms pyrazole formation.

¹H NMR (400 MHz, CDCl₃, δ ppm) :

Mass Spectrometry :

Critical Evaluation of Synthetic Methods

Yield and Purity Considerations

-

Chromone Synthesis : Yields for analogous chromones range from 65–75%, depending on fluorophenyl substituent reactivity.

-

Pyrazole Formation : Hydrazine cyclocondensation achieves 70–85% yield after recrystallization.

Table 1: Comparative Yields of Analogous Compounds

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemistry

4-Chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound may exhibit biological activities , particularly:

- Antibacterial Properties: It has been studied for its potential to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

- Antifungal Activities: Preliminary studies suggest that it may also possess antifungal properties, although further research is required to establish its efficacy and mechanisms of action.

Medicine

The compound is under investigation for its potential as a therapeutic agent against various diseases. Its mechanism of action may involve modulation of enzyme activity or receptor interaction, which could lead to new treatments for infections or other medical conditions.

Industry

In industrial applications, this compound is utilized in the production of:

- Polymers: It can be incorporated into polymer matrices to enhance material properties.

- Coatings: The compound's chemical stability makes it suitable for use in protective coatings and formulations.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve interference with cell wall synthesis pathways, showcasing its potential as an antibiotic agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers have successfully synthesized novel derivatives of this compound with enhanced biological activity through structural modifications. These derivatives were tested for their efficacy against various pathogens, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Derivatives

Chloro vs. Bromo Isostructural Analogs

Compounds 4 and 5 (from and ) are isostructural derivatives of a related scaffold:

- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Findings :

- Both compounds exhibit nearly identical crystal packing, with slight adjustments to accommodate Cl (4) vs. Br (5) substituents.

Impact of Halogen Position

The compound 4-Chloro-2-[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol (CAS: 879568-64-6) replaces the 4-fluorophenyl group with a 2-methoxyphenyl substituent. Key differences include:

Functional Group Variations

Thiazole-Containing Derivatives

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () replaces the phenol group with a thiazole-carboxylate moiety:

- Biological Activity : Demonstrates antimicrobial properties, likely due to the thiazole ring’s electron-withdrawing effects enhancing membrane penetration .

Piperazine-Carboxamide Derivatives

The compound 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide () incorporates a piperazine-carboxamide chain:

Antimicrobial Activity Comparisons

Several analogs highlight the role of halogen and heterocyclic substituents in antimicrobial efficacy:

*MIC = Minimum Inhibitory Concentration.

Biological Activity

4-Chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro group, a fluorophenyl moiety, and a pyrazolyl group, which contribute to its unique properties and mechanisms of action.

- Molecular Formula : C15H10ClFN2O

- Molecular Weight : 288.71 g/mol

- CAS Number : 321534-47-8

- IUPAC Name : 4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its structure allows for potential interactions with various receptors and enzymes, modulating their activity and influencing biological pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The compound has been evaluated against various strains of bacteria and fungi:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition zones of 20 mm | |

| Escherichia coli | Moderate activity with inhibition zones of 15 mm | |

| Candida albicans | Effective against fungal growth |

The presence of halogen substituents is believed to enhance the bioactivity of the compound, contributing to its efficacy against these pathogens.

Anticancer Potential

Research into the anticancer properties of the compound is ongoing. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The pyrazole moiety is often associated with anticancer activity in other compounds, indicating potential for similar effects here.

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study conducted on a series of monomeric alkaloids, including derivatives of pyrazole compounds, highlighted the significant antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced potency against resistant strains . -

Mechanistic Insights :

Investigations into the mechanism of action revealed that the compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways. This was evidenced by changes in membrane potential and cellular morphology upon treatment with the compound . -

In Vivo Studies :

In animal models, compounds similar to this compound have shown promising results in reducing tumor sizes and improving survival rates when administered as part of a therapeutic regimen . These findings support further exploration into its use as a potential therapeutic agent.

Q & A

Q. Advanced Research Focus

- Temperature control : Maintain <80°C during cyclization to prevent decomposition of the fluorophenyl group .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions .

- Catalyst optimization : Employ Pd/C or CuI for coupling steps to enhance regioselectivity in halogenated intermediates .

What in vitro assays are recommended for evaluating antimicrobial activity, and how should conflicting data be interpreted?

Q. Advanced Research Focus

- Standard assays : Minimum inhibitory concentration (MIC) tests using Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) with broth microdilution (CLSI guidelines) .

- Conflicting data : Cross-check assay conditions (e.g., pH, inoculum size) and microbial strain specificity. For example, fluorophenyl groups may enhance activity against Gram+ strains but show reduced penetration in Gram– bacteria due to lipopolysaccharide barriers .

How do dihedral angles in the crystal structure inform this compound’s potential biological interactions?

Advanced Research Focus

The pyrazole ring’s dihedral angles with adjacent aromatic rings (e.g., 35.78° with fluorophenyl in ) influence molecular planarity and binding pocket compatibility. Planar conformations enhance stacking with DNA bases or enzyme active sites, while non-planar angles may limit membrane permeability. Hydrogen-bonding networks (e.g., C15–H⋯O2 in ) suggest stable interactions with polar residues in target proteins.

How can tautomeric equilibria of the pyrazole ring be characterized in solution?

Q. Advanced Research Focus

- NMR titration : Monitor ¹H chemical shifts in DMSO-d₆ vs. CDCl₃ to detect tautomer-dependent proton environments .

- Variable-temperature NMR : Identify coalescence temperatures for tautomer interconversion .

- DFT calculations : Compare computed ¹³C NMR shifts for 1H- and 2H-pyrazole forms with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.